molecular formula C20H14FN3O3S B2888670 Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1049364-71-7

Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate

Cat. No.: B2888670
CAS No.: 1049364-71-7
M. Wt: 395.41
InChI Key: RYVZBKJOHVTKDE-UHFFFAOYSA-N
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Description

Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a synthetic heterocyclic compound featuring an imidazo[2,1-b]thiazole core fused with a 4-fluorophenyl group at position 6 and a carboxamido-linked methyl benzoate moiety at position 3. This structure combines electron-withdrawing (4-fluorophenyl) and polar (carboxamido benzoate) substituents, which may influence its pharmacological properties, such as solubility, bioavailability, and target binding.

Properties

IUPAC Name

methyl 4-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c1-27-19(26)13-4-8-15(9-5-13)22-18(25)17-11-28-20-23-16(10-24(17)20)12-2-6-14(21)7-3-12/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVZBKJOHVTKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C20H14FN3O3S
  • Molecular Weight : 395.41 g/mol
  • CAS Number : 1049364-71-7
  • Purity : Typically ≥ 95% .

The compound belongs to the imidazo[2,1-b]thiazole family, which has been associated with various biological effects. Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antitumor Activity : Imidazo[2,1-b]thiazole derivatives have shown potential in inhibiting tubulin polymerization, leading to G2/M cell cycle arrest in cancer cells. For instance, related compounds have demonstrated IC50 values comparable to established chemotherapeutics like nocodazole .
  • Apoptosis Induction : Studies suggest that these compounds can activate apoptotic pathways in cancer cells through mechanisms involving mitochondrial membrane depolarization and multicaspase activation .
  • Neurotransmitter Synthesis : Thiazole derivatives may also play a role in synthesizing neurotransmitters such as acetylcholine, indicating potential applications in neuropharmacology .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Biological ActivityMechanism of ActionReference
AntitumorInhibition of tubulin polymerization
Apoptosis inductionMitochondrial membrane depolarization
Neurotransmitter synthesisInvolvement in acetylcholine synthesis
CytotoxicityInduces apoptosis in various cancer cell lines

Case Studies

  • Anticancer Efficacy :
    A study investigated the efficacy of imidazo[2,1-b]thiazole derivatives against melanoma cell lines. The compound demonstrated significant cytotoxicity with IC50 values as low as 0.18 μM against UACC-62 melanoma cells, indicating its potential as a therapeutic agent for melanoma treatment .
  • Mechanistic Insights :
    Molecular docking studies revealed that the compound interacts with key amino acid residues in tubulin, suggesting a specific binding mechanism that disrupts microtubule dynamics and induces cell cycle arrest .
  • Neuropharmacological Potential :
    Preliminary studies indicate that thiazole derivatives may enhance cholinergic activity in neuronal cultures. This suggests potential applications for treating neurodegenerative diseases where cholinergic signaling is impaired .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate can be contextualized by comparing it to structurally related imidazo[2,1-b]thiazole derivatives. Key comparisons include:

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Key Features Biological Activity IC50/Value Reference
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) C-5: N,N-dimethylamine; C-6: 4-(methylsulfonyl)phenyl Electron-withdrawing methylsulfonyl group at C-6 enhances COX-2 affinity Selective COX-2 inhibition COX-2 IC50 = 0.08 µM; Selectivity Index = 313.7
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) C-3: Acetamide-piperazinylpyridine; C-6: 4-chlorophenyl Bulky C-3 substituent improves cytotoxicity Anticancer (MDA-MB-231 cells) IC50 = 1.4 µM
Ethyl 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate C-2: Ethyl ester; C-3: Methyl; C-6: 4-fluorophenyl Ester group at C-2 may reduce metabolic stability Not specified N/A
This compound (Target) C-3: Carboxamido benzoate; C-6: 4-fluorophenyl Polar benzoate enhances solubility; fluorophenyl improves target binding Hypothetical COX-2 inhibition or cytotoxicity (based on analogs) N/A -

Key Observations:

  • Substituent Position: Compounds with substituents at C-5 (e.g., 6a ) exhibit potent COX-2 inhibition due to optimal interactions with the enzyme's hydrophobic pocket . In contrast, the target compound’s C-3 carboxamido benzoate may favor solubility over direct enzymatic inhibition.
  • Electron-Withdrawing Groups: The 4-fluorophenyl group at C-6 (shared with 5l and ethyl ester analogs) is associated with improved target binding and metabolic stability compared to non-halogenated analogs .
  • Functional Groups: Carboxamido-linked benzoates (target compound) likely offer better hydrolytic stability than ester-containing analogs (e.g., ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate), which may undergo rapid esterase-mediated cleavage .

Pharmacological Profiles

  • COX-2 Inhibition: The methylsulfonylphenyl derivative 6a demonstrates exceptional COX-2 selectivity (IC50 = 0.08 µM), attributed to its C-6 substituent’s size and electronic properties . The target compound’s 4-fluorophenyl group, though smaller, may retain partial COX-2 affinity but with reduced potency.
  • Cytotoxicity: Compound 5l shows potent activity against triple-negative breast cancer cells (MDA-MB-231), suggesting that bulky C-3 substituents (e.g., piperazinylpyridine) enhance cytotoxicity .
  • Antimicrobial Activity: Imidazo[2,1-b]thiazole derivatives with triazole-thiones (e.g., ) exhibit broad-spectrum antimicrobial effects, highlighting the scaffold’s versatility.

Q & A

Q. Table 1: SAR of Key Analogs

SubstituentIC50_{50} (EGFR, nM)Notes
4-Fluorophenyl (parent)85 ± 3.2Baseline activity
4-CF3_3-phenyl42 ± 1.8Enhanced electrophilicity
Ethyl ester variant120 ± 5.1Reduced cell permeability

Advanced: What computational strategies predict binding modes and optimize interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the carboxamide and Thr766 .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the ligand-receptor complex .
  • DFT Calculations : Calculate frontier molecular orbitals (FMOs) to identify reactive sites for electrophilic substitution .

Advanced: How can contradictory results in biological assays (e.g., varying IC50_{50}50​ across studies) be resolved?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Mechanistic Studies : Perform kinetic assays (e.g., SPR) to measure binding affinity (KD_D) independently of cellular uptake .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding factors (e.g., pH, temperature) .

Advanced: What strategies enhance solubility without compromising activity?

Methodological Answer:

  • Prodrug Design : Replace methyl ester with PEGylated esters to improve aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays .
  • Salt Formation : Synthesize hydrochloride salts of the imidazo-thiazole amine intermediate .

Advanced: How can crystallographic data inform reactivity in electrophilic substitution reactions?

Methodological Answer:

  • Electron Density Maps : Identify electron-rich regions (e.g., imidazo-thiazole C5 position) prone to nitration or halogenation .
  • Reaction Optimization : Use HNO3_3/AcOH at 0°C for regioselective nitration, confirmed by 1^1H NMR .

Advanced: What are the best practices for validating synthetic intermediates with complex stereochemistry?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to resolve enantiomers .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism (VCD) spectra with DFT-predicted models .

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